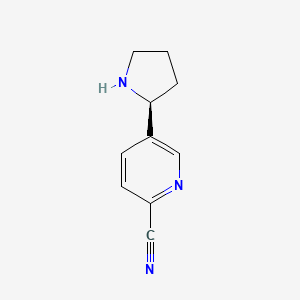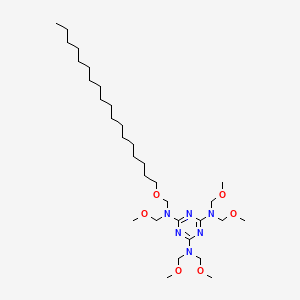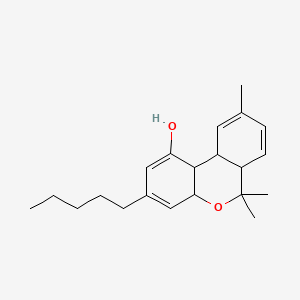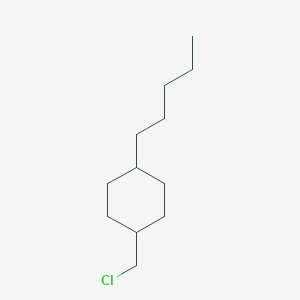![molecular formula C9H20N2O B13745441 3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL is a chemical compound with a unique structure that includes a piperazine ring substituted with methyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL typically involves the reaction of 3,5-dimethylpiperazine with propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability. These methods ensure consistent quality and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride to convert carbonyl groups back to alcohols.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mecanismo De Acción
The mechanism of action of 3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
3-[(3R,5S)-3,5-Dimethylpiperidine]: This compound has a similar structure but lacks the hydroxyl group, which affects its reactivity and applications.
3-[(3R,5S)-3,5-Dimethylpiperazin-2-one]: This compound has a carbonyl group instead of a hydroxyl group, leading to different chemical properties and uses.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-8-6-11(4-3-5-12)7-9(2)10-8/h8-10,12H,3-7H2,1-2H3/t8-,9+ |
Clave InChI |
RLAKMFIFGTUEBI-DTORHVGOSA-N |
SMILES isomérico |
C[C@@H]1CN(C[C@@H](N1)C)CCCO |
SMILES canónico |
CC1CN(CC(N1)C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






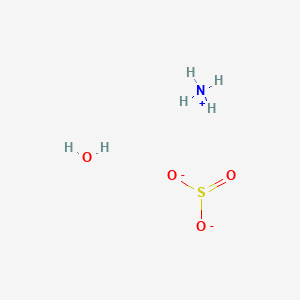
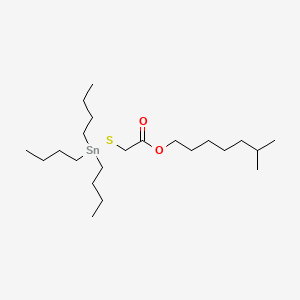
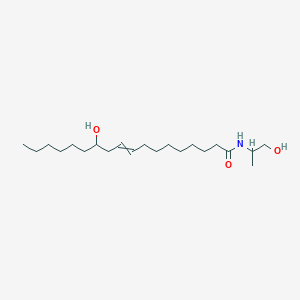
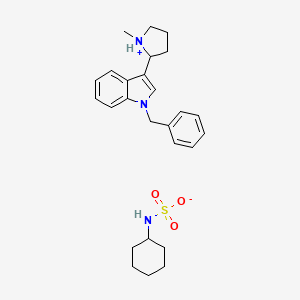
![(5-Methyl-3-phenyl-4-isoxazolyl)[4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl]-methanone](/img/structure/B13745402.png)
